molecular formula C14H11NaO3 B1443070 Sodium 2-[hydroxy(phenyl)methyl]benzoate CAS No. 1334148-94-5

Sodium 2-[hydroxy(phenyl)methyl]benzoate

Cat. No. B1443070
M. Wt: 250.22 g/mol
InChI Key: ZBHOEESRYFQVOK-UHFFFAOYSA-M
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Description

Sodium 2-[hydroxy(phenyl)methyl]benzoate is an organic compound with the molecular formula C14H11NaO3 . It is a derivative of benzoic acid, specifically a type of ester. Ester compounds are known for their diverse applications, including their use in the production of polymers and as flavorings and fragrances due to their pleasant smells .


Molecular Structure Analysis

The molecular structure of Sodium 2-[hydroxy(phenyl)methyl]benzoate is characterized by the presence of a sodium atom, a benzoate group, and a phenylmethyl group . The exact 3D structure is not provided in the available resources.

Scientific Research Applications

Coordination Compounds in Crystallography

Sodium 2-[hydroxy(phenyl)methyl]benzoate plays a role in the formation of polynuclear coordination compounds with alkali metal ions and organic chromophores. These compounds exhibit varied coordination geometry around metal cations, achieved through oxygen atoms of water molecules and hydroxy groups of the chromophore. The structural configuration significantly impacts the properties and potential applications of these coordination compounds in crystallography and materials science (Centore & Tuzi, 2001).

Hydrotropic Solubilization in Drug Analysis

The compound is utilized in the hydrotropic solubilization process to enhance the aqueous solubilities of poorly water-soluble drugs, demonstrating its significance in pharmaceutical analysis. The application of sodium benzoate in this context simplifies the quantitative analysis of certain drugs, providing a safer and more economical alternative to traditional methods that rely on organic solvents (Maheshwari, Chaturvedi, & Jain, 2007).

Spectrophotometric and Voltammetric Determination

Sodium 2-[hydroxy(phenyl)methyl]benzoate is also significant in spectrophotometric and voltammetric determination, where it aids in the content determination of specific reagents in aqueous mediums. Its stable characteristics in various pH environments and its influence on the electrochemical process underline its importance in analytical chemistry (Tymoshuk, Fedyshyn, Oleksiv, & Tupys, 2018).

properties

IUPAC Name

sodium;2-[hydroxy(phenyl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3.Na/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17;/h1-9,13,15H,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHOEESRYFQVOK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-[hydroxy(phenyl)methyl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MP Storz - 2014 - publikationen.sulb.uni-saarland.de
Due to the lack of new types of antibiotics and propagating resistance against all available classes, an increasing number of bacterial infections cannot be efficiently treated anymore. …

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